4-Chloro-7-methylimidazo[5,1-F][1,2,4]triazine
Description
4-Chloro-7-methylimidazo[5,1-f][1,2,4]triazine is a heterocyclic compound featuring a fused imidazo-triazine core with chloro and methyl substituents at the 4- and 7-positions, respectively. Its structure combines aromatic and electron-deficient characteristics, making it a versatile scaffold in medicinal chemistry, particularly for kinase inhibition. Synthetically, it is prepared via chlorination of the parent imidazo[5,1-f][1,2,4]triazine using phosphorus oxychloride (POCl₃) under controlled conditions . This compound has been investigated as a precursor for further functionalization, enabling the development of bioactive molecules targeting insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) .
Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-7-methylimidazo[5,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H5ClN4/c1-4-8-2-5-6(7)9-3-10-11(4)5/h2-3H,1H3 |
InChI Key |
ZEUCNYWHYKNUII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1N=CN=C2Cl |
Origin of Product |
United States |
Biological Activity
4-Chloro-7-methylimidazo[5,1-F][1,2,4]triazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazo[5,1-F][1,2,4]triazine family, characterized by a fused triazine ring system. The presence of chlorine and methyl groups at specific positions contributes to its unique reactivity and biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various triazine derivatives, including this compound. A notable study demonstrated that related compounds exhibit significant cytotoxicity against colon cancer cell lines DLD-1 and HT-29. The IC50 values for these compounds were reported to be lower than those of established chemotherapeutics like 5-fluorouracil, suggesting a promising avenue for further development in cancer therapy .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | DLD-1 | < 10 | Induces apoptosis via intrinsic pathways |
| 5-Fluorouracil | DLD-1 | > 10 | Traditional chemotherapeutic |
Antibacterial Activity
The antibacterial properties of triazine derivatives have also been assessed. Compounds containing similar structural motifs have shown promising results against various bacterial strains. For instance, certain derivatives displayed significant activity against Escherichia coli and Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) indicating potent antibacterial effects .
Table 2: Antibacterial Activity of Triazine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 50 |
| Other Derivative | M. smegmatis | 50 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Research indicates that compounds in this class can induce apoptosis in cancer cells by activating caspases and altering key signaling pathways such as mTOR and Beclin-1 .
- Antimicrobial Mechanisms : The antibacterial action is believed to involve interference with bacterial protein synthesis and cell wall integrity .
Case Studies
A significant study investigated the effects of a closely related triazine derivative on colon cancer cells. The compound was shown to significantly reduce the levels of sICAM-1 and mTOR while increasing Beclin-1 levels in treated cells. This suggests a dual mechanism involving both apoptosis induction and autophagy modulation .
Another study focused on the antibacterial efficacy of triazine derivatives against resistant strains of bacteria. The findings indicated that modifications in the chemical structure could enhance antibacterial potency significantly .
Comparison with Similar Compounds
Structural Analogs within the Imidazo[5,1-f][1,2,4]triazine Family
Key structural analogs differ in substituents and biological activity profiles:
Key Observations :
- Chlorine vs. Alkoxy/Azetidinyl Groups : The 4-chloro substituent in the target compound enhances electrophilicity, facilitating nucleophilic displacement reactions (e.g., with amines or azoles) to generate bioactive derivatives . In contrast, 4-ethoxy or 4-azetidinyl groups (e.g., in ) improve solubility or target selectivity.
- Methyl vs. Cyclopropyl/Propyl Groups : The 7-methyl group provides steric stability, while bulkier substituents (e.g., cyclopropyl in or propyl in ) may modulate lipophilicity and metabolic stability.
- Activity Profiles : Derivatives like the sulfonyl chloride analog target PDE enzymes, whereas the azetidinyl-pyrazole variant shows specificity for PDE2A, highlighting scaffold adaptability.
Comparison with Pyrrolo[2,1-f][1,2,4]triazine Derivatives
Pyrrolo[2,1-f][1,2,4]triazines, such as 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine , differ in their fused ring system (pyrrolo vs. imidazo). This substitution alters electronic properties and binding interactions:
- Electron Density : The imidazo-triazine core is more electron-deficient than pyrrolo-triazine, influencing reactivity in cycloaddition or substitution reactions .
- Biological Targets : Pyrrolo-triazines are less explored in kinase inhibition but show utility in materials science , whereas imidazo-triazines dominate medicinal applications .
Physicochemical and Pharmacokinetic Properties
Limited data are available for direct comparisons, but substituents significantly impact properties:
- Metabolic Stability : Bulkier groups (e.g., azetidinyl in ) may reduce cytochrome P450-mediated oxidation compared to smaller substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
